1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
CAS No.: 7507-91-7
Cat. No.: VC14410231
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7507-91-7 |
---|---|
Molecular Formula | C10H11BrO3 |
Molecular Weight | 259.10 g/mol |
IUPAC Name | 1-(5-bromo-2,3-dimethoxyphenyl)ethanone |
Standard InChI | InChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |
Standard InChI Key | IEWGQNOTGIGDRV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)Br)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone belongs to the class of substituted acetophenones. The phenyl ring is functionalized with two methoxy (-OCH) groups at the 2- and 3-positions and a bromine atom at the 5-position, while a ketone group (-COCH) occupies the 1-position (Figure 1). The spatial arrangement of these substituents creates distinct electronic effects: the methoxy groups donate electron density via resonance, while the bromine atom exerts an inductive electron-withdrawing effect. This interplay influences the compound’s reactivity in electrophilic and nucleophilic reactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 259.10 g/mol | |
CAS Number | 7507-91-7 | |
Substituent Positions | 2-OCH, 3-OCH, 5-Br |
Synthesis and Optimization
Table 2: Synthesis Conditions and Yields
Physicochemical Properties
Thermal and Solubility Profiles
1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a solid at room temperature, with a melting point range of 81–83°C . It exhibits moderate solubility in polar aprotic solvents such as dichloromethane and methanol but is sparingly soluble in water due to its hydrophobic aromatic backbone .
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 81–83°C | |
Boiling Point | 326.5°C (predicted) | |
Density | 1.422 g/cm | |
Solubility (CHCl) | High |
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions. For example, treatment with amines or alkoxides can yield derivatives with modified biological activities.
Role in Drug Synthesis
This compound is a key intermediate in synthesizing HIV integrase inhibitors, as demonstrated in studies where brominated aryl ketones showed enhanced inhibitory activity against viral enzymes . The bromine atom’s hydrophobic interactions with enzyme active sites are critical for binding affinity .
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy: -NMR spectra reveal distinct signals for methoxy protons (δ 3.80–3.95 ppm) and aromatic protons (δ 6.90–7.20 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.10 ([M+H]).
Future Directions
Research should explore its utility in synthesizing antiviral and anticancer agents. Computational modeling could optimize substituent patterns for enhanced bioactivity .
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